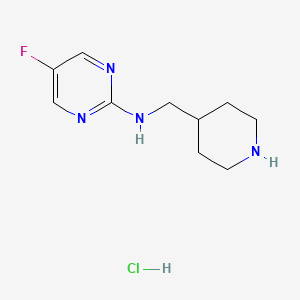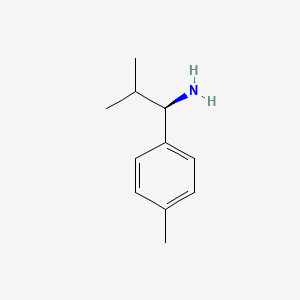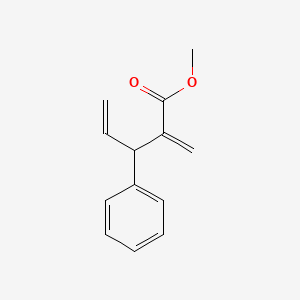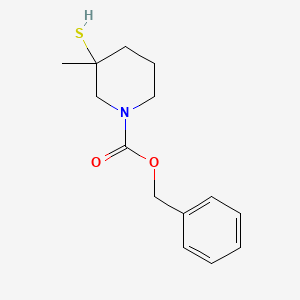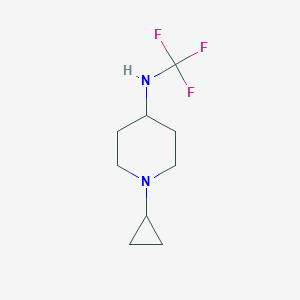
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridine moiety, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Employed in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological pathways .
Medicine
It can serve as a lead compound for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to target proteins or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the piperazine ring.
tert-Butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate: Contains an oxy linkage instead of a direct carbon-carbon bond.
Uniqueness
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a lead compound in drug discovery and other applications .
Propriétés
Formule moléculaire |
C15H22BrN3O2 |
|---|---|
Poids moléculaire |
356.26 g/mol |
Nom IUPAC |
tert-butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-10-18(13-6-5-12(16)9-17-13)7-8-19(11)14(20)21-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3 |
Clé InChI |
RAOFYIXDSFXGOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


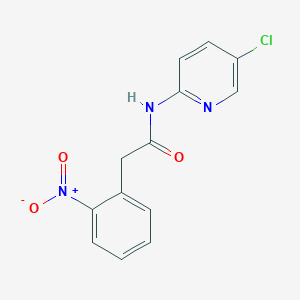

![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)

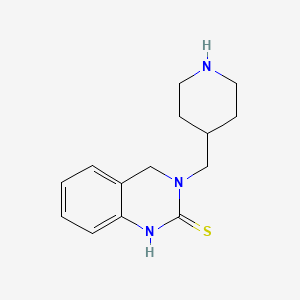
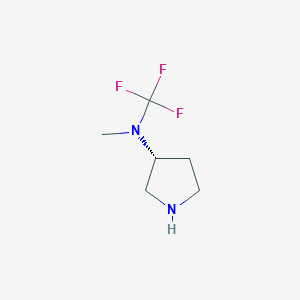
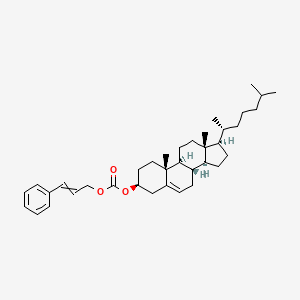
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
